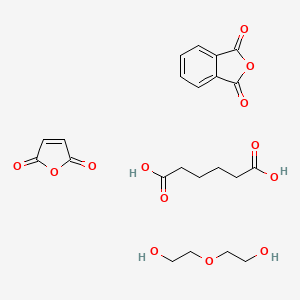![molecular formula C20H13F6P B14688476 Phenylbis[2-(trifluoromethyl)phenyl]phosphane CAS No. 25688-43-1](/img/structure/B14688476.png)
Phenylbis[2-(trifluoromethyl)phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbis[2-(trifluoromethyl)phenyl]phosphane is an organophosphorus compound with the molecular formula C20H13F6P. This compound is characterized by the presence of a phosphane group bonded to a phenyl ring and two 2-(trifluoromethyl)phenyl groups. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenylbis[2-(trifluoromethyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(trifluoromethyl)benzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylbis[2-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines .
Wissenschaftliche Forschungsanwendungen
Phenylbis[2-(trifluoromethyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Phenylbis[2-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Eigenschaften
CAS-Nummer |
25688-43-1 |
|---|---|
Molekularformel |
C20H13F6P |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
phenyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C20H13F6P/c21-19(22,23)15-10-4-6-12-17(15)27(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20(24,25)26/h1-13H |
InChI-Schlüssel |
CARVZNDWSNIWFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


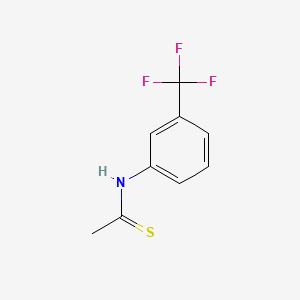
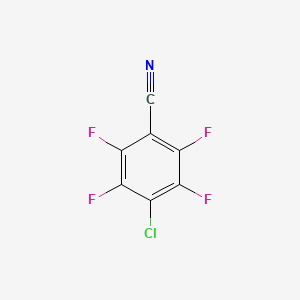
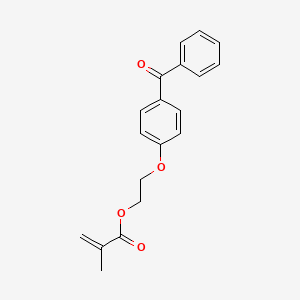
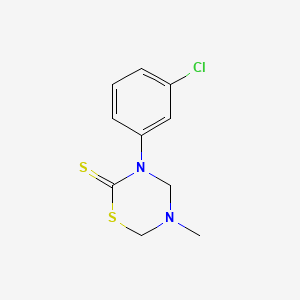

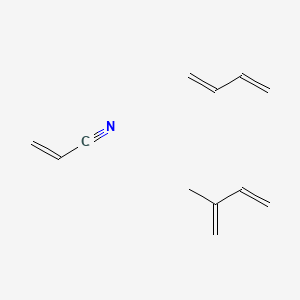
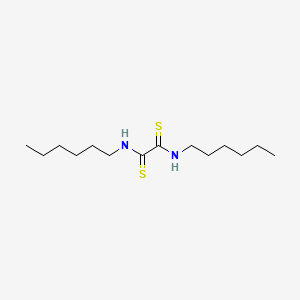
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

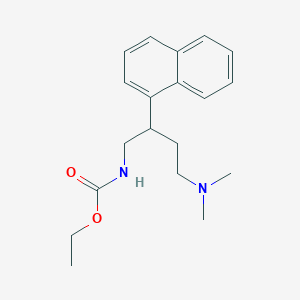
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

